molecular formula C14H19NO B3037656 3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL CAS No. 522608-86-2

3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL

Cat. No.: B3037656
CAS No.: 522608-86-2
M. Wt: 217.31 g/mol
InChI Key: QBGJTVIWVSLDFA-UHFFFAOYSA-N
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Description

3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL is a chemical compound with the CAS Number: 521944-15-0 . It has a molecular weight of 217.31 . The compound is a pale-yellow to yellow-brown solid . It is stored at a temperature of 2-8°C .


Synthesis Analysis

The synthesis of this compound and similar compounds has been a subject of research due to their wide array of interesting biological activities . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The IUPAC name for this compound is (1R,5S)-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol . The InChI code for this compound is 1S/C14H19NO/c16-14-12-6-7-13(14)10-15(9-12)8-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2 .


Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 217.31 . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Conformational Analysis : Studies have focused on synthesizing derivatives of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL and analyzing their structure and conformation. For instance, Diez et al. (1991) synthesized a series of derivatives and analyzed them using spectroscopic techniques, revealing preferred chair-envelope conformations (Diez et al., 1991).
  • Crystal Structure Analysis : Zheng et al. (2004) conducted crystal structure analysis of two isomers, demonstrating that both compounds have a piperidine ring in a chair conformation and a pyrrolidine ring in an envelope conformation, linked together by intermolecular hydrogen bonds (Zheng et al., 2004).

Pharmacological Aspects

  • Neurokinin Receptor Antagonists : Huscroft et al. (2006) developed 1-Phenyl-8-azabicyclo[3.2.1]octane ethers as NK1 receptor antagonists. This class of compounds showed high affinity NK1 antagonists with prolonged action in vivo (Huscroft et al., 2006).
  • Analgesic Activity : Iriepa and Bellanato (2014) synthesized and studied derivatives of 3-methyl-3-azabicyclo[3.2.1]octan-8-ols, finding significant analgesic and antipyretic activity in certain compounds (Iriepa & Bellanato, 2014).

Chemical Synthesis and Modifications

  • Synthesis of Tropane Alkaloids : Jung et al. (2006) focused on the synthesis of 8-Azabicyclo[3.2.1]octan-3-ones, highlighting the pharmacological significance of tropane alkaloids, with applications in anticonvulsant and antiarrhythmic activities (Jung et al., 2006).
  • Optimal Framework for Alcohol Oxidation : Toda et al. (2023) identified 8-Azabicyclo[3.2.1]octan-8-ol as an efficient catalyst for the oxidation of secondary alcohols to ketones using molecular oxygen, highlighting its utility in synthetic chemistry (Toda et al., 2023).

Safety and Hazards

The compound is considered hazardous. It can cause serious eye damage and severe skin burns . It is also harmful if swallowed . The safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3-benzyl-3-azabicyclo[3.2.1]octan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14-12-6-7-13(14)10-15(9-12)8-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGJTVIWVSLDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1C2O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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